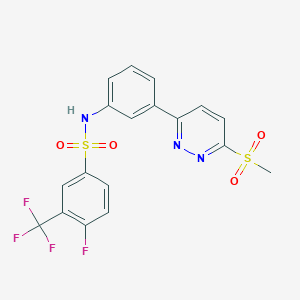

4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4N3O4S2/c1-30(26,27)17-8-7-16(23-24-17)11-3-2-4-12(9-11)25-31(28,29)13-5-6-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIACFTNUEYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Tetrazine-Alkyne Cycloaddition

The 6-(methylsulfonyl)pyridazin-3-yl group is constructed using a regioselective IEDDA reaction:

- Tetrazine preparation : 1,2,4,5-Tetrazine derivatives are synthesized from nitriles and hydrazine.

- Alkynyl sulfide coupling : Reacting tetrazine 4a with methyl propiolate derivatives in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 60°C for 12 hours yields pyridazine intermediates.

- Methylsulfonyl introduction : Oxidation of thioether intermediates with m-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the sulfone group.

Key parameters :

- Solvent: HFIP enhances reaction rates by stabilizing polar transition states.

- Regioselectivity: Alkynyl sulfides direct substituents to the 3-position of pyridazine.

4-Fluoro-3-(Trifluoromethyl)Benzene Synthesis

Bromination and Cyanation

- Bromination :

- Diazotization and substitution :

Coupling and Sulfonamide Formation

Suzuki-Miyaura Cross-Coupling

The pyridazine and benzene rings are connected via palladium-catalyzed coupling:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Toluene/EtOH (3:1)

- Conditions : 90°C, 24 hours

Sulfonylation

- Sulfonyl chloride synthesis :

- Amine coupling :

Purification and Characterization

Workup Procedures

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=9.2 Hz, 1H, pyridazine-H), 8.12 (s, 1H, Ar-H), 7.98–7.86 (m, 4H, Ar-H).

- IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F).

- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

Optimization Challenges and Solutions

Regioselectivity in pyridazine synthesis :

Trifluoromethyl group stability :

Sulfonamide hydrolysis :

- Issue: Cleavage in aqueous basic media.

- Fix: Conduct coupling reactions in anhydrous pyridine with molecular sieves.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or thiols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of fluorine and sulfonamide groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

作用机制

The mechanism of action of 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural and functional similarities and differences:

*Estimated based on analogs.

Key Observations:

- Core Heterocycles : The target compound uses a pyridazine core, while others employ pyrazolo-pyrimidine (), pyrimidine (), or pyrazole (). Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to bulkier cores.

- Substituents : The methylsulfonyl group in the target compound improves solubility compared to analogs with only trifluoromethyl or chlorophenyl groups (e.g., ).

- Sulfonamide Linker : A common feature in all compounds, sulfonamide groups enhance hydrogen bonding and metabolic stability .

生物活性

The compound 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide group, a pyridazine ring, and trifluoromethyl and methylsulfonyl substituents, suggests diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Molecular Formula : C19H18F4N2O2S2

- Molecular Weight : 432.48 g/mol

Mechanisms of Biological Activity

The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : Sulfonamides can inhibit key enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

- Antimicrobial Activity : Many sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This effect is mediated through the structural similarity to p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Calcium Channel Modulation : Some studies suggest that derivatives like this compound may influence calcium influx in vascular tissues, potentially affecting blood pressure regulation and cardiac function .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Cardiovascular Effects

Research involving isolated rat heart models indicated that the compound could modulate perfusion pressure and coronary resistance. The findings suggested that it might exert effects through calcium channel inhibition, similar to known calcium channel blockers . The experimental setup included various dosages, revealing a dose-dependent response.

| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |

|---|---|---|

| Control | - | 0 |

| 4-fluoro... | 0.001 | -15 |

| Compound A | 0.001 | -10 |

| Compound B | 0.001 | -5 |

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how different substituents on the pyridazine ring affect biological activity. The introduction of methylsulfonyl and trifluoromethyl groups significantly enhanced the compound's potency against bacterial strains compared to simpler sulfonamide structures .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound has been assessed using computational models such as ADMETlab, which predict absorption, distribution, metabolism, excretion, and toxicity parameters. Results indicate favorable bioavailability and low toxicity profiles, making it a candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。